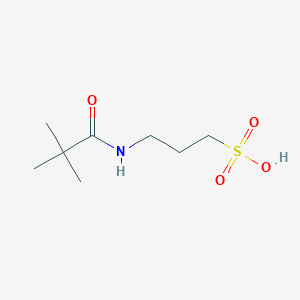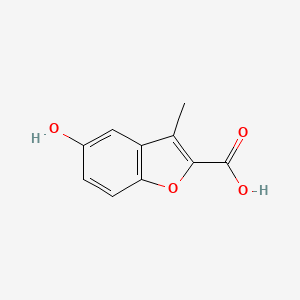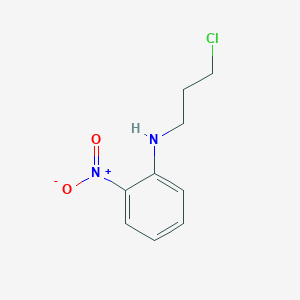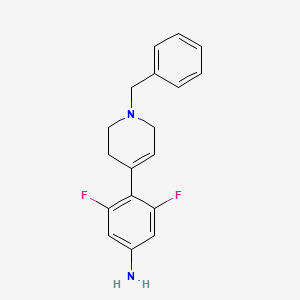
4-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)-3,5-difluoroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)-3,5-difluoroaniline is a complex organic compound characterized by its unique structure, which includes a benzyl group, a dihydropyridine ring, and a difluoroaniline moiety
Méthodes De Préparation
The synthesis of 4-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)-3,5-difluoroaniline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the dihydropyridine ring: This can be achieved through a Hantzsch synthesis, where an aldehyde, a β-keto ester, and ammonia or an amine are reacted under acidic conditions.
Introduction of the benzyl group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the dihydropyridine intermediate.
Attachment of the difluoroaniline moiety: This step involves a coupling reaction, such as a Buchwald-Hartwig amination, where the dihydropyridine-benzyl intermediate is reacted with a difluoroaniline derivative in the presence of a palladium catalyst.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.
Analyse Des Réactions Chimiques
4-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)-3,5-difluoroaniline can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form a pyridine ring using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The difluoroaniline moiety can undergo nucleophilic aromatic substitution reactions, where the fluorine atoms are replaced by nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include palladium catalysts, hydrogen gas, potassium permanganate, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
4-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)-3,5-difluoroaniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)-3,5-difluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
4-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)-3,5-difluoroaniline can be compared with other similar compounds, such as:
2-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)ethanamine: This compound has a similar dihydropyridine ring and benzyl group but differs in the presence of an ethanamine moiety instead of difluoroaniline.
2-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)-1H-benzimidazole: This compound also contains a dihydropyridine ring and benzyl group but includes a benzimidazole moiety instead of difluoroaniline.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C18H18F2N2 |
|---|---|
Poids moléculaire |
300.3 g/mol |
Nom IUPAC |
4-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)-3,5-difluoroaniline |
InChI |
InChI=1S/C18H18F2N2/c19-16-10-15(21)11-17(20)18(16)14-6-8-22(9-7-14)12-13-4-2-1-3-5-13/h1-6,10-11H,7-9,12,21H2 |
Clé InChI |
IJMYRTRCZHZXCR-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC=C1C2=C(C=C(C=C2F)N)F)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


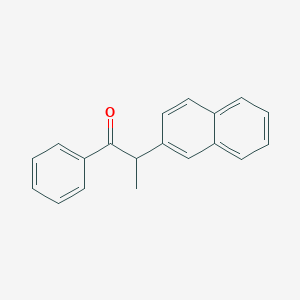
![5-(5-Chloro-2-fluoro-phenyl)-3-chloromethyl-[1,2,4]oxadiazole](/img/structure/B8609273.png)
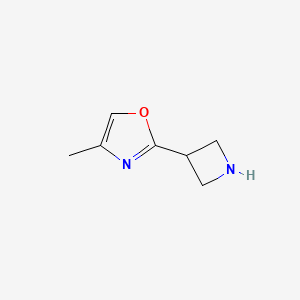
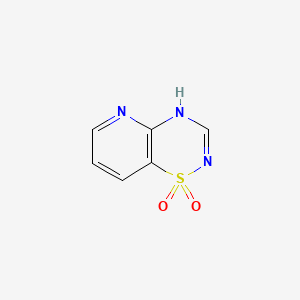
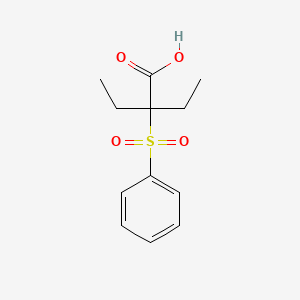
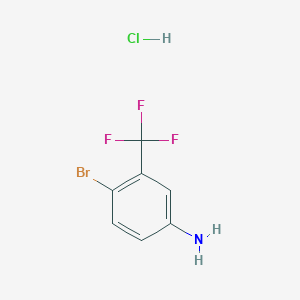
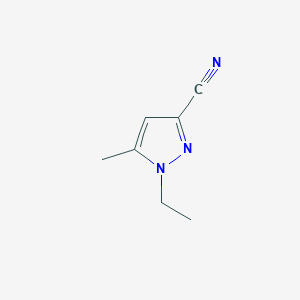
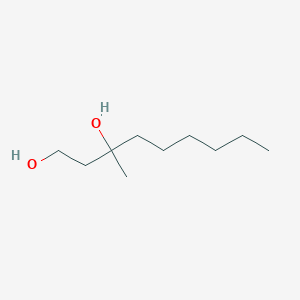
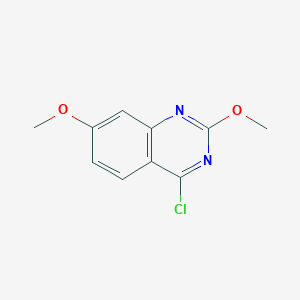
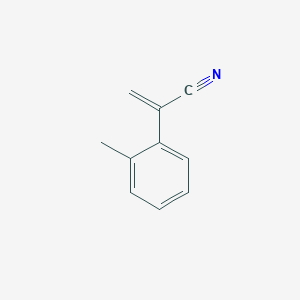
![2-[3,5-Bis(bromomethyl)phenyl][1,3]oxazolo[4,5-b]pyridine](/img/structure/B8609349.png)
